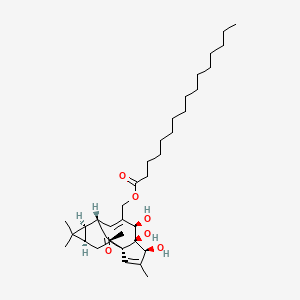

Euphorbia factor I

Description

Properties

CAS No. |

39071-33-5 |

|---|---|

Molecular Formula |

C36H58O6 |

Molecular Weight |

586.8 g/mol |

IUPAC Name |

[(1S,4S,5R,6R,9R,10R,12R,14R)-4,5,6-trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl hexadecanoate |

InChI |

InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(37)42-23-26-21-27-30-28(34(30,4)5)20-25(3)35(33(27)40)22-24(2)31(38)36(35,41)32(26)39/h21-22,25,27-28,30-32,38-39,41H,6-20,23H2,1-5H3/t25-,27-,28-,30+,31+,32-,35+,36-/m1/s1 |

InChI Key |

DSTCZBGJCUOFLM-JLZBBXRPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=C[C@@H]2[C@H]3[C@H](C3(C)C)C[C@H]([C@]4(C2=O)C=C([C@@H]([C@]4([C@@H]1O)O)O)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=CC2C3C(C3(C)C)CC(C4(C2=O)C=C(C(C4(C1O)O)O)C)C |

Appearance |

Oil |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Euphorbia Factor L1: Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Euphorbia factor L1, a lathyrane-type diterpenoid of significant interest in pharmacological research. The document details its discovery and isolation from Euphorbia species, presents its biological activities with supporting quantitative data, outlines detailed experimental protocols for its extraction and characterization, and visualizes key signaling pathways and experimental workflows.

Discovery and Chemical Profile

Euphorbia factor L1 is a naturally occurring diterpenoid first isolated from plants of the extensive Euphorbia genus, which encompasses over 2,000 species.[1] A prominent source of this compound is the seeds of Euphorbia lathyris, commonly known as caper spurge.[2][3] It belongs to the lathyrane class of diterpenoids, which are characterized by a unique carbon skeleton.[2]

Chemical Structure and Properties:

-

Molecular Formula: C₃₂H₄₀O₈[]

-

Molecular Weight: 552.7 g/mol

-

Appearance: Crystalline solid

-

General Chemical Class: Diterpenoid

The complete assignment of its ¹H and ¹³C NMR signals has been crucial for its structural elucidation and characterization.

Quantitative Data Summary

The biological activity of Euphorbia factor L1 has been quantified in numerous studies, particularly its cytotoxic effects against various cancer cell lines. The following table summarizes key quantitative data.

| Cell Line | Assay Type | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |

| Human Oral Epidermoid Carcinoma | ||||

| KB | Cytotoxicity | 55.76 | 30.83 ± 2.93 | |

| KBv200 (Vincristine-resistant) | Cytotoxicity | 50.84 | 28.11 ± 3.08 | |

| Human Breast Adenocarcinoma | ||||

| MCF-7 | Cytotoxicity | 71.40 | 39.47 ± 4.03 | |

| MCF-7/ADR (Doxorubicin-resistant) | Cytotoxicity | 77.22 | 42.69 ± 4.27 | |

| Human Lung Carcinoma | ||||

| A549 | Cytotoxicity | 34.04 ± 3.99 | - | |

| Human Colon Adenocarcinoma | ||||

| LoVo | Cytotoxicity | 41.67 ± 3.02 | - |

Experimental Protocols

Extraction and Isolation of Euphorbia Factor L1 from Euphorbia lathyris Seeds

This protocol outlines a common method for the extraction and purification of Euphorbia factor L1.

1. Plant Material Preparation:

-

Dry the seeds of Euphorbia lathyris at room temperature in a dark environment and grind them into a powder.

2. Extraction:

-

Reflux the powdered seeds (e.g., 12 kg) with 95% ethanol (e.g., 50 L) three times, for two hours each time.

-

Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water.

-

Successively partition the aqueous suspension with petroleum ether, dichloromethane, and ethyl acetate.

-

Re-extract the petroleum ether fraction with acetonitrile.

4. Chromatographic Purification:

-

Subject the acetonitrile extract to column chromatography on silica gel. Elute with a gradient of petroleum ether and ethyl acetate.

-

Further purify the resulting fractions using Sephadex LH-20 column chromatography.

-

Final purification can be achieved through semi-preparative High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC):

-

Column: Gemini C18 column (250 × 4.6 mm, 4 μm particle size).

-

Mobile Phase: Methanol:water (65:35).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 250 nm.

-

Column Temperature: 35 °C.

2. Hydrophobic Interaction Electro-kinetic Chromatography:

-

This method allows for the simultaneous separation and determination of Euphorbia factors L1, L2, and L3.

-

Electrolyte Solution: 5.0 mM ammonium acetate buffer with 30 mM sodium dodecyl sulfate in 60% (v/v) methanol (pH 6.86).

-

Applied Voltage: 25 kV at 25°C.

-

Detection Wavelength: 280 nm.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded to confirm the structure. Complete signal assignments are available in the literature.

4. Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula.

Biological Activities and Signaling Pathways

Euphorbia factor L1 exhibits a range of biological activities, with its anticancer properties being the most extensively studied.

Cytotoxic and Antitumor Activity

Euphorbia factor L1 has demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those resistant to conventional chemotherapy drugs. Its antitumor activity has been shown to involve the induction of apoptosis.

Anti-inflammatory Activity

Lathyrane diterpenoids, including Euphorbia factor L1, have been reported to possess anti-inflammatory properties.

Reversal of Multidrug Resistance (MDR)

A significant aspect of Euphorbia factor L1's pharmacological profile is its ability to reverse multidrug resistance in cancer cells, a major obstacle in cancer treatment.

Signaling Pathways

DDR1-Mediated Immune Infiltration:

Euphorbia factor L1 has been shown to suppress breast cancer liver metastasis by downregulating Discoidin Domain Receptor 1 (DDR1). The overexpression of DDR1 in the tumor microenvironment can create a physical barrier of collagen fibers, leading to the exclusion of T cells. By downregulating DDR1, Euphorbia factor L1 is believed to disrupt this barrier, thereby enhancing the infiltration of CD4+ and CD8+ T lymphocytes into the tumor and promoting an antitumor immune response.

Caption: DDR1 Signaling Pathway Inhibition by Euphorbia Factor L1.

PI3K/Akt/mTOR Pathway Inhibition:

While direct inhibition by Euphorbia factor L1 is still under investigation, compounds from Euphorbia species have been shown to modulate the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental and Logical Workflows

The overall process for the discovery and characterization of Euphorbia factor L1 can be visualized as a multi-step workflow.

Caption: Experimental Workflow for Euphorbia Factor L1.

Conclusion

Euphorbia factor L1 stands out as a promising natural product with significant potential for the development of new therapeutic agents, particularly in the field of oncology. Its demonstrated cytotoxic activity, ability to reverse multidrug resistance, and its influence on key cancer-related signaling pathways make it a compelling candidate for further preclinical and clinical investigation. The detailed protocols and data presented in this whitepaper are intended to serve as a valuable resource for researchers dedicated to advancing the study of this and other pharmacologically active natural compounds.

References

An In-depth Technical Guide to the Initial Characterization of Euphorbia factor L Lathyrane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrane diterpenoids represent a significant class of natural products, primarily isolated from the genus Euphorbia.[1] These compounds are characterized by a complex tricyclic skeleton, typically composed of a 5/11/3-membered ring system.[1][2] The structural diversity within this class, arising from variations in oxygenation patterns and esterifications, has led to a wide array of biological activities.[1] Among the most studied are the "Euphorbia factors," a series of lathyrane diterpenoids isolated from the seeds of Euphorbia lathyris L. that have garnered attention for their potential in drug development.[1]

These compounds have demonstrated a range of pharmacological effects, including cytotoxic activity against various cancer cell lines, modulation of multidrug resistance (MDR) in tumor cells, and anti-inflammatory properties. This guide provides a comprehensive overview of the initial characterization of Euphorbia factor L lathyrane diterpenoids, detailing their isolation, structural elucidation, and key biological activities, supported by experimental protocols and data.

Isolation and Structural Elucidation

The initial characterization of Euphorbia factor L diterpenoids begins with their extraction and purification from plant material, followed by the determination of their complex chemical structures.

Experimental Protocol: Isolation and Purification

A common procedure for isolating lathyrane diterpenoids from the seeds of Euphorbia lathyris involves a multi-step extraction and chromatographic process.

-

Extraction: The dried and powdered seeds of E. lathyris are typically extracted with a solvent such as 95% ethanol or methanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity. Bioactivity-guided fractionation is often employed, where each fraction is tested for a specific biological activity (e.g., hPXR agonistic activity) to identify the most promising fraction for further investigation.

-

Chromatography: The bioactive fraction (commonly the EtOAc fraction) is subjected to various chromatographic techniques for the isolation of pure compounds. This typically involves:

-

Silica Gel Column Chromatography: For initial separation of the components.

-

Sephadex LH-20 Chromatography: To remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Often using a C18 column for the final purification of individual diterpenoids.

-

Experimental Workflow: Isolation of Lathyrane Diterpenoids

Caption: General workflow for the isolation and purification of Euphorbia factors.

Structural Elucidation Methods

The structures of the isolated lathyrane diterpenoids are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to establish the planar structure and relative stereochemistry of the molecules.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique provides the exact molecular formula of the compounds.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration and 3D structure of the compounds.

-

Electronic Circular Dichroism (ECD): Calculated ECD data is compared with experimental data to help determine the absolute configuration of the molecules, especially when suitable crystals for X-ray analysis cannot be obtained.

Biological Activities and Quantitative Data

Euphorbia factor L diterpenoids have been characterized for a variety of biological activities. The following sections and tables summarize the key findings.

Antiproliferative and Cytotoxic Activity

A primary focus of research has been the anticancer potential of these compounds. They have been shown to inhibit the growth of various human cancer cell lines.

Table 1: Cytotoxic Activity of Euphorbia Factor L Diterpenoids (IC₅₀ Values)

| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Euphlathin A (1) | Human Hypertrophic Scar (HTS) | 6.33 | |

| Euphorbia factor L₂b (2) | U937 (Human histiocytic lymphoma) | 0.87 ± 0.32 | |

| Secolathyrane Diterpenoid (2) | U937 (Human histiocytic lymphoma) | 22.18 | |

| Secolathyrane Diterpenoid (3) | U937 (Human histiocytic lymphoma) | 25.41 | |

| Euphorbia factor L3 (EFL3) | A549 (Human lung carcinoma) | 34.04 ± 3.99 | |

| Euphorbia factor L3 (EFL3) | MCF-7 (Human breast adenocarcinoma) | 45.28 ± 2.56 | |

| Euphorbia factor L3 (EFL3) | LoVo (Human colon carcinoma) | 41.67 ± 3.02 |

| Euphorbia factor L1 (EFL1) | A549 (Human lung carcinoma) | 51.34 ± 3.28 | |

Mechanism of Action: Induction of Apoptosis

Studies have shown that the cytotoxic effects of some Euphorbia factors are mediated through the induction of apoptosis. For instance, Euphorbia factor L3 induces apoptosis in A549 cells through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Culture: Cancer cells (e.g., A549) are cultured in a suitable medium and seeded in 6-well plates.

-

Treatment: Cells are treated with varying concentrations of the Euphorbia factor L compound for a specified time (e.g., 24-48 hours).

-

Staining: After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer.

-

Incubation: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.

-

Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mitochondrial Apoptosis Pathway Induced by Euphorbia Factor L3```dot

Caption: Inhibition of the NF-κB signaling pathway by Euphorbia factor L2.

Modulation of Multidrug Resistance (MDR)

Lathyrane diterpenoids have been investigated for their ability to reverse multidrug resistance in cancer cells, which is often mediated by overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). These compounds can act as P-gp inhibitors, restoring the efficacy of conventional chemotherapy drugs.

Agonistic Activity on Human Pregnane X Receptor (hPXR)

A study involving bioassay-guided isolation identified lathyrane diterpenoids as novel agonists of the human pregnane X receptor (hPXR), a key regulator of xenobiotic metabolism. Activation of hPXR can upregulate the expression of genes involved in detoxification, such as CYP3A4, CYP2B6, and MDR1. This suggests a potential therapeutic application in conditions like cholestasis.

Table 3: hPXR Agonistic Activity of a Lathyrane Diterpenoid

| Compound | Activity | Effect | Reference |

|---|---|---|---|

| Compound 8 | hPXR Agonist | 6.9-fold increase in reporter gene activity |

| | | Upregulates CYP3A4, CYP2B6, MDR1 | |

Structure-Activity Relationships (SAR)

Initial studies have provided some insights into the structure-activity relationships of these compounds:

-

Cytotoxicity: The cytotoxicity of lathyrane-type diterpenoids appears to be influenced by the geometry of the C-12/C-13 double bond and the configuration of the cyclopropane ring.

-

hPXR Agonism: The presence of an acyloxy substituent at C-7 and a carbonyl group at the 14-position were found to be essential for potent hPXR agonistic activity.

-

MDR Modulation: The specific skeleton of the lathyrane (e.g., jokinol, isolathyrol, epoxylathyrol) influences the P-gp inhibitory activity.

Conclusion

The initial characterization of Euphorbia factor L and related lathyrane diterpenoids reveals a class of molecules with significant and diverse pharmacological potential. Their activities, ranging from potent cytotoxicity against cancer cells to the modulation of critical cellular pathways like NF-κB and PXR, underscore their promise as lead compounds for drug discovery. The detailed methodologies for their isolation and the growing body of quantitative data on their biological effects provide a solid foundation for further preclinical and clinical development. Future research focusing on synthetic modification and in-depth mechanistic studies will be crucial to fully harness the therapeutic potential of these complex natural products.

References

- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

Euphorbia Factor L1: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia factor L1 (EFL1), a lathyrane-type diterpenoid isolated from Euphorbia lathyris L., has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which EFL1 exerts its effects on cancer cells. The primary modes of action include the induction of apoptosis and autophagy via modulation of the PI3K/AKT/mTOR signaling pathway and the generation of reactive oxygen species (ROS). Furthermore, EFL1 has been shown to suppress cancer metastasis by downregulating the Discoidin Domain Receptor 1 (DDR1), leading to enhanced anti-tumor immune responses. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways to facilitate further research and drug development efforts.

Core Mechanisms of Action

Euphorbia factor L1 employs a multi-pronged approach to inhibit cancer cell proliferation and survival. The principal mechanisms are centered around the induction of programmed cell death (apoptosis), promotion of cellular self-digestion (autophagy), and modulation of the tumor microenvironment to inhibit metastasis.

Induction of Apoptosis and Autophagy

EFL1 is a potent inducer of both apoptosis and autophagy in cancer cells, primarily through the generation of oxidative stress and inhibition of the critical PI3K/AKT/mTOR survival pathway.

-

Oxidative Stress and the Mitochondrial Apoptosis Pathway: EFL1 treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). This surge in ROS disrupts mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. The compromised mitochondria then release cytochrome c into the cytoplasm, which activates a cascade of cysteine proteases known as caspases. Specifically, the initiator caspase-9 is activated, which in turn cleaves and activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell. This process is further regulated by the Bcl-2 family of proteins, with EFL1 likely promoting a shift in the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.

-

Inhibition of the PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers. EFL1 has been shown to inhibit this pathway, leading to decreased phosphorylation (and thus activity) of AKT and mTOR. The inhibition of mTOR, a master regulator of cell growth and metabolism, lifts its repressive brake on autophagy. This results in the upregulation of key autophagy-related proteins such as Beclin-1 and the conversion of LC3-I to its lipidated, autophagosome-associated form, LC3-II, promoting the formation of autophagosomes and cellular degradation.

Suppression of Metastasis via DDR1-Mediated Immune Infiltration

In the context of breast cancer metastasis, EFL1 has been demonstrated to play a crucial role in modulating the tumor microenvironment.[1][2]

-

Downregulation of Discoidin Domain Receptor 1 (DDR1): EFL1 treatment downregulates the expression of DDR1, a receptor tyrosine kinase that is often overexpressed in metastatic cancers and contributes to a poor prognosis.[1] The DDR1 signaling pathway is linked to the activation of the STAT3 transcription factor.[1] By inhibiting DDR1, EFL1 likely suppresses the DDR1/STAT3 signaling cascade, which is known to promote cancer cell survival and metastasis.[1]

-

Enhanced Anti-Tumor Immunity: The downregulation of DDR1 by EFL1 leads to a more favorable anti-tumor immune microenvironment. This is characterized by an increased infiltration of cytotoxic CD8+ T cells and helper CD4+ T cells, as well as Natural Killer (NK) cells, into the tumor. Concurrently, there is a decrease in the population of immunosuppressive regulatory T cells (Tregs). This shift in the immune cell landscape enhances the body's ability to recognize and eliminate cancer cells, thereby suppressing metastasis.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the mechanism of action of Euphorbia factor L1.

References

A Technical Guide to the Biological Activity of Euphorbia Factor L1 Against Multidrug Resistant Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the biological activities of Euphorbia factor L1 (EFL1), a lathyrane-type diterpenoid isolated from Euphorbia lathyris L. The primary focus is on its efficacy and mechanism of action in overcoming multidrug resistance (MDR) in cancer cell lines. Multidrug resistance is a major impediment to successful cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp, or ABCB1), which function as drug efflux pumps.[1][2] EFL1 has emerged as a promising agent capable of reversing this resistance and sensitizing cancer cells to conventional chemotherapeutic drugs.

Core Mechanism of Action: Reversal of ABCB1-Mediated Resistance

The principal mechanism by which Euphorbia factor L1 counteracts multidrug resistance is through the direct inhibition of the ABCB1 transporter's efflux function.[2] Unlike some MDR modulators, EFL1 does not down-regulate the expression of the ABCB1 protein at either the mRNA or protein level.[1][3] Instead, it interferes with the pump's ability to expel cytotoxic drugs from the cancer cell.

Key mechanistic actions include:

-

Increased Intracellular Drug Accumulation : By inhibiting ABCB1, EFL1 significantly increases the intracellular concentration of chemotherapeutic agents such as doxorubicin (DOX) and vincristine (VCR), as well as P-gp substrates like rhodamine 123, in resistant cells. This effect is specific to MDR cells overexpressing ABCB1, as EFL1 does not alter drug accumulation in sensitive parental cell lines.

-

Apoptosis Sensitization : The elevated intracellular drug concentration restores the cell's sensitivity to apoptosis. EFL1 has been shown to sensitize ABCB1-overexpressing K562/ADR cells to vincristine-induced apoptosis, which occurs via the mitochondrial pathway.

-

Independence from AKT/ERK Pathways : Investigations into common cell survival signaling pathways have shown that EFL1 does not alter the phosphorylation levels of AKT or ERK in either sensitive or resistant cell lines, suggesting its MDR reversal activity is not dependent on modulating these specific pathways.

Data Presentation: Quantitative Analysis of EFL1 Activity

The efficacy of Euphorbia factor L1 has been quantified through various in vitro assays. The following tables summarize the key cytotoxic and MDR reversal data.

Table 1: Intrinsic Cytotoxicity of Euphorbia Factor L1

This table presents the half-maximal inhibitory concentration (IC50) values of EFL1 when used as a standalone agent against both sensitive (K562) and multidrug-resistant (K562/ADR) human leukemia cell lines. The data indicates that EFL1 exhibits low intrinsic cytotoxicity at concentrations effective for MDR reversal.

| Cell Line | Treatment Time (hours) | IC50 of EFL1 (μM) | Data Source |

| K562 (Sensitive) | 96 | 33.86 ± 2.51 | |

| K562/ADR (Resistant) | 96 | 39.64 ± 2.93 |

More than 90% of cells were viable at EFL1 concentrations up to 10.0 μM after 72 hours of treatment, the concentration range used for reversal experiments.

Table 2: Reversal of Doxorubicin and Vincristine Resistance in K562/ADR Cells by EFL1

This table demonstrates the ability of non-toxic concentrations of EFL1 to re-sensitize resistant K562/ADR cells to standard chemotherapeutic drugs. The Reversal Fold (RF) is calculated as the IC50 of the drug alone divided by the IC50 of the drug in combination with EFL1.

| Chemotherapeutic Agent | EFL1 Concentration (μM) | IC50 in K562/ADR Cells (μM) | Reversal Fold (RF) | Data Source |

| Doxorubicin (DOX) | 0 (Control) | 21.37 ± 1.58 | - | |

| 2.5 | 12.28 ± 1.03 | 1.74 | ||

| 5.0 | 5.64 ± 0.47 | 3.79 | ||

| 10.0 | 3.63 ± 0.29 | 5.88 | ||

| Vincristine (VCR) | 0 (Control) | 4.87 ± 0.41 | - | |

| 2.5 | 1.76 ± 0.15 | 2.76 | ||

| 5.0 | 0.96 ± 0.08 | 5.06 | ||

| 10.0 | 0.57 ± 0.05 | 8.47 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the activity of EFL1.

Cell Lines and Culture

-

Cell Lines : Human leukemia cell line K562 (sensitive) and its adriamycin-resistant counterpart K562/ADR (overexpressing ABCB1) are commonly used. Other models include the KBv200 and MCF-7/adr cell lines.

-

Culture Conditions : Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They are maintained in a humidified atmosphere with 5% CO2 at 37°C. For the K562/ADR line, the culture medium is supplemented with doxorubicin (e.g., 1 μg/mL) to maintain the resistant phenotype, though cells are grown in drug-free medium for a period before experiments.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding : Plate cells in a 96-well plate at a density of approximately 5 × 10^4 cells/mL.

-

Drug Incubation : After 24 hours, expose the cells to a series of concentrations of EFL1 alone or a chemotherapeutic agent with or without a fixed concentration of EFL1.

-

MTT Addition : After a 72-hour incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization : Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation : The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Intracellular Drug Accumulation Assay

This assay measures the function of the ABCB1 pump by quantifying the accumulation of a fluorescent substrate.

-

Cell Preparation : Harvest cells and resuspend them in fresh, serum-free medium.

-

Pre-incubation : Incubate the cells with various concentrations of EFL1 (or a positive control like verapamil) for a set period (e.g., 1 hour) at 37°C.

-

Substrate Addition : Add a fluorescent ABCB1 substrate, such as Rhodamine 123 or Doxorubicin (which is naturally fluorescent), and incubate for an additional period (e.g., 90 minutes).

-

Washing : Stop the accumulation by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Flow Cytometry : Analyze the mean intracellular fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence in the presence of EFL1 indicates inhibition of the efflux pump.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment : Treat cells with a chemotherapeutic agent (e.g., vincristine) in the presence or absence of EFL1 for a specified time (e.g., 48 hours).

-

Harvesting and Washing : Collect the cells and wash them twice with cold PBS.

-

Staining : Resuspend the cells in a binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry : Analyze the stained cells promptly. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms described in this guide.

Caption: Workflow for assessing MDR reversal activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Apoptosis Sensitization by Euphorbia Factor L1 in ABCB1-Mediated Multidrug Resistant K562/ADR Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Euphorbia factor L1 reverses ABCB1-mediated multidrug resistance involving interaction with ABCB1 independent of ABCB1 downregualtion - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Structure of Euphorbia Factor L1: A Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Euphorbia factor L1, a lathyrane diterpenoid of significant interest for its cytotoxic and multidrug resistance reversal activities. This document provides a comprehensive overview of the analytical techniques, experimental protocols, and key data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) that were instrumental in defining its complex molecular architecture.

Spectroscopic and Spectrometric Data

The structural determination of Euphorbia factor L1 is underpinned by a wealth of quantitative data derived from NMR and mass spectrometry. These findings are summarized below for clarity and comparative analysis.

NMR Spectroscopic Data

The complete ¹H and ¹³C NMR signal assignments for Euphorbia factor L1, recorded in CDCl₃, are presented in Table 1. These assignments were achieved through a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, HMBC, and DEPT.[1]

Table 1: ¹H and ¹³C NMR Data of Euphorbia factor L1 (in CDCl₃)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | 47.8 (CH) | 3.32 (dd, 8.0, 14.0), 1.36 (dd, 12.5, 14.5) | C-2, C-3, C-4, C-14, C-15, C-16 |

| 2 | 37.7 (CH) | 2.10 (m) | C-1, C-3, C-4, C-5, C-16 |

| 3 | 80.5 (CH) | 5.48 (t, 3.0) | C-1, C-1', C-15, C-16 |

| 4 | 49.9 (CH) | 1.87 (m) | C-2, C-5, C-6 |

| 5 | 65.1 (CH) | 6.24 (d, 9.0) | C-4, C-6, C-7, C-15, 5-CO |

| 6 | 58.8 (C) | - | - |

| 7 | 33.5 (CH₂) | 2.10 (m), 0.93 (m) | C-5, C-6, C-8, C-9, C-17 |

| 8 | 20.0 (CH₂) | 2.12 (m), 1.73 (m) | C-6, C-9, C-17 |

| 9 | 34.7 (CH) | 1.09 (m) | C-8, C-10, C-11, C-18, C-19 |

| 10 | 25.5 (C) | - | - |

| 11 | 28.95 (CH) | 1.48 (dd, 8.0, 11.5) | C-9, C-10, C-12, C-13 |

| 12 | 143.5 (CH) | 6.59 (dd, 1.0, 11.5) | C-9, C-13, C-14, C-20 |

| 13 | 135.9 (C) | - | - |

| 14 | 196.7 (C) | - | - |

| 15 | 91.7 (C) | - | - |

| 16 | 13.4 (CH₃) | 0.66 (d, 6.5) | C-1, C-2, C-3 |

| 17 | 55.3 (CH₂) | 2.48 (d, 3.0), 2.30 (dd, 3.0, 1.0) | C-5, C-6, C-7, C-8 |

| 18 | 28.8 (CH₃) | 1.21 (s) | C-9, C-10, C-11, C-19 |

| 19 | 16.7 (CH₃) | 1.22 (s) | C-9, C-10, C-11, C-18 |

| 20 | 21.0 (CH₃) | 2.05 (s) | C-12, C-13, C-14 |

| 1' | 170.4 (C=O) | - | - |

| 2' | 41.5 (CH₂) | 3.65 (s) | C-1', C-3', C-4', C-5', C-6', C-7', C-8' |

| 3' | 134.4 (C) | - | - |

| 4' | 129.3 (CH) | 7.25-7.35 (m) | - |

| 5' | 129.3 (CH) | 7.25-7.35 (m) | - |

| 6' | 128.5 (CH) | 7.25-7.35 (m) | - |

| 7' | 128.5 (CH) | 7.25-7.35 (m) | - |

| 8' | 127.1 (CH) | 7.25-7.35 (m) | - |

| 5-CO | 170.0 (C=O) | - | - |

| 5-CH₃ | 21.2 (CH₃) | 2.15 (s) | 5-CO |

| 15-CO | 169.5 (C=O) | - | - |

| 15-CH₃ | 20.8 (CH₃) | 2.08 (s) | 15-CO |

Mass Spectrometric Data

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was employed to determine the exact mass and molecular formula of Euphorbia factor L1.

Table 2: High-Resolution Mass Spectrometry Data for Euphorbia factor L1

| Parameter | Value |

| Ionization Mode | HREIMS |

| Molecular Formula | C₃₂H₄₀O₈ |

| Calculated Mass | 552.2723 |

| Measured m/z | 552.2720 [M]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments utilized in the structure elucidation of Euphorbia factor L1.

Isolation of Euphorbia factor L1

Euphorbia factor L1 is typically isolated from the seeds of Euphorbia lathyris L.. The general procedure involves:

-

Extraction: The dried and powdered seeds are extracted with a suitable organic solvent, such as ethanol or a mixture of dichloromethane and methanol, at room temperature.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The active fraction, usually the ethyl acetate fraction, is subjected to multiple rounds of column chromatography on silica gel and/or Sephadex LH-20.

-

Purification: Final purification is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure Euphorbia factor L1.

NMR Spectroscopy

NMR spectra were recorded on a Varian Inova-500 NB spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard.

-

¹H NMR: Standard acquisition parameters were used to obtain the proton spectrum.

-

¹³C NMR: The carbon spectrum was acquired using a standard pulse program with proton decoupling.

-

DEPT: Distortionless Enhancement by Polarization Transfer experiments (DEPT-90 and DEPT-135) were performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹H-¹H COSY: The correlation spectroscopy experiment was used to identify proton-proton spin-spin couplings within the molecule.

-

HSQC/HMQC: Heteronuclear Single Quantum Coherence or Heteronuclear Multiple Quantum Coherence experiments were used to determine one-bond correlations between protons and carbons.

-

HMBC: The Heteronuclear Multiple Bond Correlation experiment was crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which was essential for assembling the carbon skeleton and placing the ester functional groups.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was performed to determine the elemental composition of Euphorbia factor L1.

-

Instrumentation: A mass spectrometer capable of high-resolution measurements, such as a time-of-flight (TOF) or Orbitrap instrument, was used.

-

Ionization: Electrospray ionization in positive ion mode was employed to generate the molecular ion [M]⁺.

-

Analysis: The exact mass of the molecular ion was measured and used to calculate the elemental composition, which was found to be C₃₂H₄₀O₈.[1]

While detailed fragmentation data for Euphorbia factor L1 is not extensively published, studies on related lathyrane diterpenoids have established characteristic fragmentation patterns.[2] These typically involve the neutral loss of the acyl side chains and subsequent cleavages of the diterpene core.

Structural Elucidation Workflow and Key Correlations

The elucidation of the intricate structure of Euphorbia factor L1 is a logical process that integrates data from various spectroscopic techniques. The workflow and the key 2D NMR correlations that were pivotal in piecing together the molecular puzzle are depicted below.

Caption: Workflow for the structure elucidation of Euphorbia factor L1.

The key HMBC correlations that were instrumental in establishing the connectivity of the lathyrane skeleton and the positions of the ester groups are visualized in the following diagram.

References

Pharmacological Research on Diterpenes from Euphorbia lathyris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological research into diterpenes isolated from Euphorbia lathyris. Diterpenoids from this plant, particularly those with a lathyrane skeleton, have garnered significant attention for their diverse and potent biological activities.[1][2][3][4][5] This document details their primary pharmacological effects, including anti-inflammatory, multidrug resistance (MDR) reversal, and cytotoxic activities, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes and pathways.

Anti-inflammatory Activity

Diterpenes from Euphorbia lathyris, especially lathyrane-type diterpenoids, have demonstrated significant anti-inflammatory properties. The primary mechanism of action involves the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.

A number of diterpenes isolated from E. lathyris have been evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-induced macrophage cells. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

| Compound | Cell Line | IC50 (μM) for NO Inhibition | Notes |

| Euplarisan A (1) | RAW264.7 | - | Markedly inhibited NO production; also inhibited IL-1β, IL-6, TNF-α, iNOS, COX-2, and p-IκBα expression. |

| (2S,3S,4S,5R,9S,11R,15R)-15-acetoxy-3-cinnamoyloxy-5-hydroxy-14-oxolathyra-6(17),12E-diene | RAW264.7 | 3.0 ± 1.1 | Exerted inhibition on NF-κB activation. |

| Lathyrane Diterpenoid (1) | RAW264.7 | 3.0 ± 1.1 | Reduced production of IL-6, IL-1β, and expression of iNOS, NF-κB, and phosphorylated IκBα. |

| Various Lathyrane Diterpenoids (1-3, 7, 9, 11, 13, 14, 16) | RAW264.7 | 2.6 - 26.0 | Displayed inhibitory effects on NO production. |

| Euphorbia factors L3 and L9 | Macrophages | - | Diminished NO production by 61.85% and 63.68%, respectively. |

| Various Diterpenoids (1, 3, 4, 6, 7, 9-11, 13-15, 20, 21) | BV-2 | >40% inhibition | Showed over 40% inhibition of NO production with cell viability over 80%. |

This protocol outlines the methodology used to assess the anti-inflammatory effects of E. lathyris diterpenes by measuring the inhibition of NO production in LPS-stimulated macrophage cells.

-

Cell Culture: Murine macrophage cells (e.g., RAW264.7) or microglial cells (e.g., BV-2) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test diterpenes for 1-2 hours.

-

Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, except in the control group.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement (Griess Assay):

-

An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group. IC50 values are then determined by regression analysis.

-

Cytotoxicity Assay: A parallel assay (e.g., MTT or SRB) is performed to ensure that the observed NO inhibition is not due to cytotoxicity of the compounds.

The following diagram illustrates the inhibitory effect of E. lathyris diterpenes on the LPS-induced NF-κB signaling pathway.

Multidrug Resistance (MDR) Reversal Activity

A significant area of research for E. lathyris diterpenes is their ability to reverse multidrug resistance in cancer cells. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from the cell. Lathyrane diterpenes can act as P-gp inhibitors or substrates, thereby increasing the intracellular concentration and efficacy of anticancer drugs.

The effectiveness of these compounds is often quantified by the "reversal fold" (RF), which indicates the factor by which the compound reduces the IC50 of a standard chemotherapy drug (e.g., Adriamycin/Doxorubicin) in a resistant cell line.

| Compound(s) | Cell Line | Concentration (μM) | Reversal Fold (RF) | Notes |

| Lathyrol-type Diterpenoids (2-4, 7-9, 11, 13-14, 16, 18-19, 21-23) | HepG2/ADR | 20 | 10.05 - 448.39 | Compound 21 was the most potent, facilitating intracellular adriamycin accumulation. |

| Jatrophane Diterpenes (7, 8) | MCF-7/ADR | 10 | 12.9 and 12.3 | Activity was comparable to verapamil (RF = 13.7). |

| Jatrophane Diterpenoid (9) | MCF-7/ADR | 10 | 36.82 | Showed significant reversal potency. |

| Euphorantester B | MCF-7/ADR | - | Moderate | Activity was comparable to the reference drug verapamil. |

This protocol describes a common method to evaluate the MDR reversal activity of test compounds.

-

Cell Culture: An adriamycin (ADM)-resistant cancer cell line (e.g., HepG2/ADR or MCF-7/ADR) and its non-resistant parental line (e.g., HepG2) are cultured under standard conditions. The resistant line is typically maintained in a medium containing a low concentration of ADM to maintain the resistance phenotype.

-

Cell Seeding: Cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

-

Compound Application:

-

To determine the cytotoxicity of the test compound, cells are treated with the compound alone at various concentrations.

-

To assess reversal activity, cells are treated with a fixed, non-toxic concentration of the test compound (e.g., 20 µM) in combination with a serial dilution of a chemotherapeutic agent (e.g., adriamycin).

-

-

Incubation: Plates are incubated for a period of 48-72 hours.

-

Cell Viability Measurement (MTT Assay):

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is read at approximately 570 nm.

-

-

Data Analysis:

-

The IC50 value of the chemotherapeutic agent is calculated for the resistant cells both in the presence and absence of the test compound.

-

The Reversal Fold (RF) is calculated using the formula: RF = IC50 (chemotherapy alone) / IC50 (chemotherapy + test compound) .

-

The diagram below outlines the experimental workflow for screening and characterizing MDR reversal agents from Euphorbia lathyris.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

Euphorbia Factor L1: A Lathyrane Diterpenoid from Traditional Chinese Medicine with Anticancer Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Euphorbia factor L1 (EFL1) is a lathyrane-type diterpenoid isolated from Euphorbia lathyris L., a plant with a long history of use in traditional Chinese medicine for treating conditions such as cancer and ascites.[1][2][3] Modern pharmacological studies have begun to elucidate the scientific basis for these traditional applications, revealing EFL1's potent cytotoxic, anti-inflammatory, and immunomodulatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of Euphorbia factor L1, with a focus on its anticancer activities. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways and experimental workflows to facilitate further research and development.

Introduction and Traditional Use

Euphorbia lathyris L., commonly known as caper spurge, has been utilized for centuries in traditional Chinese medicine.[4] Its seeds, in particular, have been prescribed for the treatment of various ailments, including hydropsy, ascites, constipation, and certain types of cancer.[1] The plant's therapeutic effects are attributed to a rich diversity of phytochemicals, among which the lathyrane-type diterpenoids, including Euphorbia factor L1, are of significant interest for their potent biological activities. While traditionally used, it is also noted that the plant and its extracts can be toxic, necessitating careful study and application.

Chemical Properties

Euphorbia factor L1 is a complex diterpenoid with the molecular formula C₃₂H₄₀O₈ and a molecular weight of 552.7 g/mol . Its structure features a characteristic lathyrane skeleton. The chemical and physical properties of EFL1 are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₀O₈ | |

| Molecular Weight | 552.7 g/mol | |

| IUPAC Name | [(1'R,2S,3'E,5'R,7'S,11'R,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.0⁵,⁷]pentadec-3-ene]-13'-yl] 2-phenylacetate | N/A |

| CAS Number | 76376-43-7 |

Pharmacological Activities and Mechanism of Action

Euphorbia factor L1 exhibits a range of pharmacological activities, with its anticancer effects being the most extensively studied.

Anticancer Activity

EFL1 has demonstrated significant cytotoxic and antitumor activity in both in vitro and in vivo models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of the tumor microenvironment.

EFL1 has been shown to be cytotoxic to a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for EFL1 against several cancer cell lines are presented in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| T-84 | Colorectal Carcinoma | 16.3 ± 2.54 µg/mL | |

| HCT-15 | Colorectal Carcinoma | 72.9 ± 1.27 µg/mL | |

| MCF-7 | Breast Adenocarcinoma | Moderate Activity | |

| K562/ADR | Multidrug-Resistant Leukemia | Enhances Chemosensitivity |

Note: Some studies report IC₅₀ values for extracts of Euphorbia lathyris rather than for purified Euphorbia factor L1.

In vivo studies have corroborated the antitumor potential of EFL1. In a mouse model of breast cancer liver metastasis, administration of EFL1 improved liver function, and reduced ascites, liver metastasis, and mesenteric re-metastasis. One study demonstrated a significant reduction in tumor area of over 50% in a colon cancer model treated with an ethanolic extract of Euphorbia lathyris.

Immunomodulatory Effects

A key aspect of EFL1's anticancer activity is its ability to modulate the tumor immune microenvironment. It has been shown to enhance the infiltration of cytotoxic T lymphocytes into tumors, a critical step for an effective anti-tumor immune response.

Specifically, EFL1 treatment has been observed to increase the ratios of CD4+ and CD8+ T cells while decreasing the population of regulatory T cells (Tregs) within the tumor. This shift in the immune cell landscape from an immunosuppressive to an immunopermissive state is a promising strategy in cancer immunotherapy.

Signaling Pathways

One of the primary mechanisms by which EFL1 exerts its anticancer effects is through the downregulation of Discoidin Domain Receptor 1 (DDR1), a collagen receptor tyrosine kinase. Overexpression of DDR1 in breast cancer is associated with poor prognosis and immune exclusion. By downregulating DDR1, EFL1 facilitates the infiltration of CD4+ and CD8+ T cells into the tumor, leading to an anti-tumor immune response.

Euphorbia factor L1 has also been reported to inhibit the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, EFL1 can induce apoptosis and suppress tumor growth. Downstream effectors of this pathway that may be affected by EFL1 include Bcl-2, cleaved caspase-9, and cleaved caspase-3.

Experimental Protocols

This section provides an overview of the methodologies used in the research of Euphorbia factor L1.

Extraction and Isolation of Euphorbia Factor L1

A general procedure for the extraction and isolation of lathyrane diterpenoids from Euphorbia lathyris seeds involves the following steps:

-

Drying and Grinding: The seeds of Euphorbia lathyris are dried and ground into a fine powder.

-

Solvent Extraction: The powdered seeds are extracted with a solvent such as 95% ethanol under reflux.

-

Fractionation: The crude extract is then suspended in water and partitioned with a non-polar solvent like petroleum ether.

-

Chromatography: The resulting fraction is subjected to multiple rounds of column chromatography, often using silica gel and Sephadex LH-20, to separate the different compounds.

-

Purification: Final purification is typically achieved through preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield pure Euphorbia factor L1.

Western Blotting for DDR1 Analysis

Western blotting is used to detect and quantify the expression of specific proteins, such as DDR1.

-

Protein Extraction: Tumor tissues or cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for DDR1 (e.g., anti-DDR1 antibody) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Flow Cytometry for Immune Cell Profiling

Flow cytometry is employed to identify and quantify different immune cell populations within the tumor.

-

Single-Cell Suspension: Tumors are dissociated into a single-cell suspension using enzymatic digestion and mechanical disruption.

-

Cell Staining: The cells are stained with a cocktail of fluorescently labeled antibodies specific for various immune cell surface markers. A typical panel for analyzing tumor-infiltrating lymphocytes (TILs) might include antibodies against CD45 (pan-leukocyte marker), CD3 (T-cell marker), CD4 (helper T-cell marker), CD8 (cytotoxic T-cell marker), and Foxp3 (Treg marker).

-

Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells.

-

Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and determine their frequencies. For example, T-cells are first gated as CD45+CD3+ events, and then further sub-gated into CD4+ and CD8+ populations.

Conclusion and Future Directions

Euphorbia factor L1 is a promising natural product with significant potential for development as an anticancer agent. Its ability to induce cytotoxicity in cancer cells and modulate the tumor immune microenvironment through pathways such as DDR1 and PI3K/AKT/mTOR makes it a compelling candidate for further investigation.

Future research should focus on several key areas:

-

Comprehensive Preclinical Evaluation: More extensive in vivo studies are needed to evaluate the efficacy and safety of EFL1 in a wider range of cancer models.

-

Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of EFL1 is crucial for its clinical translation.

-

Synergistic Combinations: Investigating the potential of EFL1 in combination with existing chemotherapies and immunotherapies could lead to more effective treatment strategies.

-

Target Identification and Validation: Further elucidation of the molecular targets and signaling pathways modulated by EFL1 will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic targets.

The continued exploration of Euphorbia factor L1 and other natural products from traditional medicine holds great promise for the discovery of new and effective cancer therapies.

References

Euphorbia Factor I: A Deep Dive into Target Identification and Pathway Analysis

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the molecular targets and signaling pathways of Euphorbia factor I (EFL1), a lathyrane-type diterpenoid with significant anti-cancer potential. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of natural compounds in oncology.

Executive Summary

This compound, isolated from Euphorbia lathyris, has demonstrated potent cytotoxic and immunomodulatory effects in various cancer models. This guide elucidates the primary molecular target of EFL1 as Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, proliferation, and immune regulation. By inhibiting DDR1, EFL1 orchestrates a multi-pronged anti-tumor response, encompassing the induction of mitochondrial apoptosis and the enhancement of anti-tumor immunity through the modulation of the tumor microenvironment. This document details the experimental evidence, quantitative data, and underlying molecular mechanisms of EFL1's action.

Quantitative Data Presentation

The cytotoxic effects of this compound and related compounds have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Euphorbia factor L1 (EFL1) | A549 | Lung Carcinoma | 51.34 ± 3.28 | [1] |

| Euphorbia factor L3 | A549 | Lung Carcinoma | 34.04 ± 3.99 | [1] |

| Euphorbia factor L3 | MCF-7 | Breast Cancer | 45.28 ± 2.56 | [1] |

| Euphorbia factor L3 | LoVo | Colon Adenocarcinoma | 41.67 ± 3.02 | [1] |

| Euphorbia factor L2 | A549 | Lung Carcinoma | 36.82 ± 2.14 | [2] |

| Euphorbia factor L9 | A549 | Lung Carcinoma | 5.7 - 8.4 | |

| Euphorbia factor L9 | MDA-MB-231 | Breast Cancer | 21.9 | |

| Euphorbia factor L9 | KB | Nasopharyngeal Carcinoma | 5.7 - 8.4 | |

| Euphorbia factor L9 | MCF-7 | Breast Cancer | 5.7 - 8.4 | |

| Euphorbia factor L28 | 786-0 | Renal Cancer | 9.43 | |

| Euphorbia factor L28 | HepG2 | Liver Cancer | 13.22 |

Target Identification: Discoidin Domain Receptor 1 (DDR1)

The primary molecular target of this compound has been identified as Discoidin Domain Receptor 1 (DDR1). Overexpressed in numerous cancers, DDR1 is a receptor tyrosine kinase that, upon binding to collagen, promotes tumor progression and creates an immunosuppressive tumor microenvironment.

DDR1-Mediated Signaling Pathway

EFL1's inhibition of DDR1 disrupts downstream signaling cascades that are crucial for cancer cell survival, proliferation, and immune evasion. The key pathways affected include:

-

PI3K/AKT/mTOR Pathway: Inhibition of this pathway curtails cell growth and proliferation.

-

MAPK Pathway: Disruption of MAPK signaling interferes with cell proliferation and survival.

-

NF-κB Pathway: Downregulation of NF-κB signaling reduces inflammation and cell survival.

-

Immune Checkpoint Regulation: EFL1 treatment leads to a decrease in the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein that suppresses anti-tumor immunity.

-

Cytokine Modulation: Inhibition of DDR1 by EFL1 has been shown to increase the production of the pro-inflammatory cytokine Interleukin-18 (IL-18), which can enhance anti-tumor immune responses.

Modulation of the Tumor Immune Microenvironment

A critical consequence of DDR1 inhibition by EFL1 is the remodeling of the tumor immune microenvironment from an immunosuppressive to an anti-tumorigenic state. This is characterized by:

-

Increased T-cell Infiltration: EFL1 treatment promotes the infiltration of cytotoxic CD8+ and helper CD4+ T-lymphocytes into the tumor.

-

Reduced Regulatory T-cells (Tregs): A decrease in the population of immunosuppressive Tregs is observed.

-

Enhanced Natural Killer (NK) Cell Activity: An increase in the presence of NK cells contributes to the anti-tumor response.

References

A Comprehensive Review of Euphorbia Diterpenes: From Phytochemistry to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia, one of the largest genera of flowering plants, is a prolific source of structurally diverse and biologically active diterpenes. These compounds, characterized by a 20-carbon skeleton, have garnered significant attention in the scientific community for their wide range of pharmacological activities, including potent cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties. This technical guide provides an in-depth literature review of Euphorbia diterpenes, summarizing key quantitative data, detailing common experimental protocols, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Structural Diversity of Euphorbia Diterpenes

Diterpenes from Euphorbia species are broadly classified based on their carbocyclic skeletons, which arise from the cyclization of geranylgeranyl pyrophosphate (GGPP).[1] The major classes include lathyrane, jatrophane, ingenane, and tigliane types, which are considered characteristic chemotaxonomic markers for the Euphorbiaceae and Thymelaeaceae families.[1][2] Other less common but still significant skeletal types include abietane, ent-atisane, ent-kaurane, premyrsinane, and cembrane.[1][3] This remarkable structural diversity, arising from different cyclization patterns and a high degree of oxygenation, is a key driver of the wide array of biological activities observed for these compounds.

Pharmacological Activities and Quantitative Data

Euphorbia diterpenes have been extensively evaluated for their therapeutic potential, with a significant body of research focusing on their cytotoxic effects against various cancer cell lines. Many of these compounds have demonstrated potent activity, with half-inhibitory concentration (IC50) values often in the low micromolar range. Beyond cytotoxicity, these diterpenes have also shown promise in reversing multidrug resistance in cancer cells, a major challenge in chemotherapy. Furthermore, significant anti-inflammatory and antiviral activities have been reported for various classes of Euphorbia diterpenes.

Cytotoxic Activity

The tables below summarize the cytotoxic activities of representative Euphorbia diterpenes against various human cancer cell lines.

Table 1: Cytotoxicity of Lathyrane-Type Diterpenes

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Euphorbia factor L28 | 786-0 (Renal) | 9.43 | |

| HepG2 (Liver) | 13.22 | ||

| Euphofischer A | C4-2B (Prostate) | 11.3 | |

| Jatropodagin A | Saos-2 (Osteosarcoma) | 8.08 | |

| MG-63 (Osteosarcoma) | 14.64 |

Table 2: Cytotoxicity of Jatrophane-Type Diterpenes

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Euphoscopin C | A549 (Paclitaxel-Resistant Lung) | 6.9 | |

| Euphorbiapene D | A549 (Paclitaxel-Resistant Lung) | 7.2 | |

| Euphoheliosnoid A | A549 (Paclitaxel-Resistant Lung) | 9.5 |

Table 3: Cytotoxicity of Other Diterpene Types

| Compound | Diterpene Type | Cancer Cell Line | IC50 (µM) | Reference |

| Euphonoid H | ent-Abietane | C4-2B (Prostate) | 4.16 | |

| C4-2B/ENZR (Prostate) | 5.74 | |||

| Euphonoid I | ent-Abietane | C4-2B (Prostate) | 4.89 | |

| C4-2B/ENZR (Prostate) | 5.21 | |||

| Compound 2 | Premyrsinane | MCF-7 (Breast) | 17.6 | |

| MDA-MB 231 (Breast) | 16.7 |

Antiviral Activity

Ingenane-type diterpenoids isolated from Euphorbia ebracteolata have demonstrated potent anti-HIV-1 activity. These compounds, characterized by long aliphatic chain substituents, exhibited IC50 values in the nanomolar range.

Multidrug Resistance (MDR) Reversal

Several diterpenoids from Euphorbia species have been identified as potent modulators of P-glycoprotein (P-gp), a key transporter protein responsible for MDR in cancer cells. Jatrophane and lathyrane diterpenes, in particular, have been shown to inhibit P-gp, thereby restoring the sensitivity of resistant cancer cells to chemotherapeutic agents. For example, a study on diterpenoids from Euphorbia royleana identified several compounds that exhibited significant MDR reversal activity in doxorubicin-resistant HepG2 and MCF-7 cell lines.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of Euphorbia diterpenes are underpinned by their interaction with various cellular signaling pathways. A significant focus of research has been on their ability to induce apoptosis in cancer cells and modulate inflammatory responses.

Induction of Apoptosis

Several Euphorbia diterpenes, particularly those of the ingenane class, are known activators of Protein Kinase C (PKC). Activation of specific PKC isoforms, such as PKC-δ, can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). This PKC-δ-ERK signaling axis has been shown to promote apoptosis in cancer cells through the increased expression of pro-apoptotic proteins like Bax and the activation of caspases 3 and 8. Furthermore, some Euphorbia extracts have been shown to induce apoptosis through the Fas death receptor and the intrinsic mitochondrial pathway.

Figure 1: Signaling pathway for apoptosis induction by ingenane diterpenes.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of Euphorbia diterpenes are often attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. Ingenane-type diterpenes have been shown to prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of the p65 subunit of NF-κB to the nucleus. This inhibition of NF-κB activation leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and IL-6. Interestingly, some ingenanes can also activate the MAPK signaling pathway, leading to an increased production of other inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-α (TNF-α), indicating a complex and multi-directional regulation of macrophage function.

Figure 2: Modulation of inflammatory pathways by ingenane diterpenes.

Experimental Protocols

The isolation and biological evaluation of Euphorbia diterpenes involve a series of standardized experimental procedures. The following sections provide a detailed overview of the common methodologies employed in this field of research.

Isolation and Purification of Diterpenes

The general workflow for isolating diterpenes from Euphorbia plant material is a multi-step process designed to separate these compounds from a complex mixture of phytochemicals.

Figure 3: General workflow for the isolation of Euphorbia diterpenes.

Detailed Methodology:

-

Plant Material Preparation: The plant material (e.g., roots, stems, leaves, or whole plant) is air-dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is typically extracted at room temperature by maceration with organic solvents such as methanol, ethanol, or acetone. This process is often repeated multiple times to ensure exhaustive extraction. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), or ethyl acetate (EtOAc). This step separates compounds based on their polarity, yielding several fractions.

-

Column Chromatography: The fractions enriched in diterpenes are subjected to column chromatography. Silica gel is a common stationary phase for normal-phase chromatography, while Sephadex LH-20 is used for size-exclusion chromatography to separate compounds based on their molecular size. Gradient elution with a mixture of solvents (e.g., hexane-ethyl acetate) is employed to separate the compounds.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative HPLC, which offers high resolution. Both normal-phase and reversed-phase HPLC can be used, depending on the polarity of the target compounds.

-

Structure Elucidation: The chemical structures of the purified diterpenes are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Detailed Methodology:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the purified Euphorbia diterpenes for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

Euphorbia diterpenes represent a vast and structurally diverse family of natural products with significant therapeutic potential. Their potent cytotoxic, anti-inflammatory, antiviral, and MDR reversal activities make them promising lead compounds for the development of new drugs. The elucidation of their mechanisms of action, particularly their interactions with key signaling pathways such as the PKC-ERK and NF-κB pathways, provides a rational basis for their further development.

Future research should continue to explore the rich chemical diversity of the Euphorbia genus to identify novel diterpenoid structures with enhanced potency and selectivity. In-depth mechanistic studies are crucial to fully understand the molecular targets of these compounds and to identify potential biomarkers for predicting therapeutic response. Furthermore, advances in synthetic and semi-synthetic methodologies will be instrumental in optimizing the structure-activity relationships of promising lead compounds and in generating analogues with improved pharmacokinetic and pharmacodynamic properties. The comprehensive information presented in this guide serves as a foundation for these future endeavors, aiming to translate the therapeutic promise of Euphorbia diterpenes into clinical realities.

References

- 1. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. New Cytotoxic Premyrsinane-Type Diterpenes from Euphorbia aleppica Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Euphorbia factor I induced apoptosis via the mitochondrial pathway

An In-depth Technical Guide on Euphorbia factor L1 and its Induction of Apoptosis via the Mitochondrial Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L1 (EFL1) is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris L., a plant with a history in traditional medicine for treating conditions like cancer.[1][2][3] Emerging research has highlighted the potent cytotoxic and pro-apoptotic activities of EFL1 and related compounds, such as Euphorbia factor L2 (EFL2) and L3 (EFL3), against various cancer cell lines.[2][4] This technical guide provides a comprehensive overview of the mechanism by which EFL1 induces apoptosis, with a specific focus on the intrinsic mitochondrial pathway. It includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to support further research and drug development efforts in this area.

Core Mechanism of Action: The Mitochondrial Apoptosis Pathway

EFL1 and its analogues primarily trigger cancer cell death through the intrinsic, or mitochondrial, pathway of apoptosis. This intricate signaling cascade is initiated by cellular stress and converges on the mitochondria, which act as a central hub for apoptotic signaling. The key events in EFL1-induced mitochondrial apoptosis are an increase in intracellular reactive oxygen species (ROS), a disruption of the mitochondrial membrane potential (ΔΨm), the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade.

Signaling Pathway Visualization

The following diagram illustrates the signaling cascade initiated by Euphorbia factor L1, leading to apoptosis through the mitochondrial pathway.

References

- 1. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Ethnobotanical Uses of Euphorbia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Euphorbia, a member of the spurge family (Euphorbiaceae), is one of the largest and most diverse genera of flowering plants, comprising over 2000 species.[1][2][3] These species are distributed worldwide in tropical, subtropical, and temperate regions, exhibiting a wide range of morphologies from small herbaceous weeds to large woody trees.[1][3] Historically, Euphorbia species have been a cornerstone of traditional medicine systems globally, including Ayurveda and Chinese medicine. Their use in treating a vast array of ailments is attributed to a rich and complex phytochemistry, particularly the presence of bioactive terpenoids (diterpenoids and triterpenoids) and flavonoids. This guide provides a technical overview of the ethnobotanical uses, phytochemistry, and pharmacological activities of Euphorbia, with a focus on experimental protocols and molecular pathways relevant to drug discovery.

Ethnobotanical Significance and Quantitative Overview

The medicinal applications of Euphorbia species are exceptionally diverse. Traditional knowledge documents their use for treating everything from skin conditions and digestive disorders to infections and cancers. The latex, leaves, roots, and whole plants are utilized in various preparations. While comprehensive quantitative ethnobotanical data like Relative Frequency of Citation (RFC) or Use Value (UV) are specific to individual field studies, a meta-summary of use categories across numerous species highlights the most significant applications.

Table 1: Summary of Major Ethnomedicinal Use Categories for Euphorbia Species

| Use Category | Description of Ailments Treated | Representative Euphorbia Species Cited |

|---|---|---|

| Dermatological Disorders | Warts, eczema, skin itching, sores, boils, wounds, burns, rashes, and hair loss. | E. peplus, E. hirta, E. maculata, E. macroclada, E. characias |

| Digestive System Disorders | Diarrhea, dysentery, digestive problems, intestinal parasites, and use as purgatives or emetics. | E. hirta, E. lathyris, E. thymifolia |

| Respiratory System Disorders | Asthma, bronchitis, coughs, pneumonia, and other respiratory tract inflammations. | E. hirta, E. neriifolia, E. rigida |

| Inflammatory Conditions | Arthritis, rheumatism, and general inflammation. | E. neriifolia, E. tirucalli |

| Infectious Diseases | Gonorrhea, syphilis, malaria, and various microbial infections. | E. hirta, E. humifusa, E. nivulia |

| Anticancer/Antitumor | Used in folk medicine against tumors, warts, and various forms of cancer. | E. peplus, E. tirucalli, E. cotinifolia |

| Wound Healing & Hemostasis | Treatment of abscesses, blisters, injuries, and bleeding (hematuria, epistaxis). | E. thymifolia, E. maculata, E. characias |

Phytochemistry of Euphorbia Species

The therapeutic effects of Euphorbia are linked to a diverse array of secondary metabolites. The milky latex, a characteristic feature of most spurges, is particularly rich in these compounds, which often possess both medicinal and toxic properties.

Table 2: Major Bioactive Compounds in Euphorbia and Their Associated Activities

| Compound Class | Specific Examples | Associated Pharmacological Activities |

|---|---|---|

| Diterpenoids | Ingenol Mebutate, Jatrophanes, Lathyranes, Tiglianes | Cytotoxic, Anticancer, Antiviral, Pro-inflammatory, Wnt Signaling Inhibition. |

| Triterpenoids | Euphol, Cycloartenol, Lupeol, β-Amyrin, Betulinic Acid | Anti-inflammatory, Anticancer, Antiviral (including Anti-HIV), Hepatoprotective. |